molecular formula C21H28N4O6S2 B3014673 9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide CAS No. 867041-10-9

9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide

Cat. No.: B3014673
CAS No.: 867041-10-9
M. Wt: 496.6
InChI Key: GUZPLKMEWJQJEK-UHFFFAOYSA-N
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Description

9-(2,2-Dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide is a fluorene-based derivative characterized by a central 9H-fluorene core modified at the 9-position with a 2,2-dimethylhydrazin-ylidene group and at the 2,7-positions with bis(2-methoxyethyl)sulfonamide substituents.

The dimethylhydrazin-ylidene moiety introduces a conjugated imine-like system, which may influence electronic properties and binding interactions. The 2-methoxyethyl sulfonamide groups enhance solubility in polar solvents compared to alkyl or aryl substituents, as seen in related compounds .

Properties

IUPAC Name

9-(dimethylhydrazinylidene)-2-N,7-N-bis(2-methoxyethyl)fluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O6S2/c1-25(2)24-21-19-13-15(32(26,27)22-9-11-30-3)5-7-17(19)18-8-6-16(14-20(18)21)33(28,29)23-10-12-31-4/h5-8,13-14,22-23H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZPLKMEWJQJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=C1C2=C(C=CC(=C2)S(=O)(=O)NCCOC)C3=C1C=C(C=C3)S(=O)(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the fluorene core: This can be achieved through cyclization reactions involving aromatic compounds.

    Introduction of the sulfonamide groups: This step often involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the hydrazinylidene group: This can be done through hydrazone formation reactions, where hydrazine derivatives react with carbonyl compounds.

    Addition of the methoxyethyl groups: This step may involve alkylation reactions using methoxyethyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Use of catalysts: Catalysts can enhance reaction rates and selectivity.

    Control of temperature and pressure: Precise control of these parameters can improve reaction efficiency.

    Purification techniques: Methods like crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.

    Substitution: The methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, fluorene derivatives are often studied for their potential as fluorescent probes and imaging agents. The presence of sulfonamide groups can enhance the compound’s solubility and bioavailability.

Medicine

In medicine, compounds with sulfonamide groups are known for their antimicrobial properties. This compound may be investigated for its potential as a drug candidate.

Industry

In the industrial sector, fluorene derivatives are used in the production of polymers, dyes, and electronic materials. The unique properties of this compound make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of “9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with enzyme function. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide are best contextualized by comparing it to analogous fluorene derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents at 2,7-Positions 9-Position Modification Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound N2,N7-bis(2-methoxyethyl)sulfonamide 2,2-Dimethylhydrazin-ylidene ~564 (estimated) Enhanced solubility; potential pharmaceutical applications
9-(Dimethylhydrazinylidene)-N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide N2,N2,N7,N7-tetramethylsulfonamide 2,2-Dimethylhydrazin-ylidene 436.6 Lower solubility due to methyl groups; used in small-molecule crystallography studies
N,N′-Didecyl-9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide N2,N7-didecylsulfonamide Phenylhydrazono 709.02 High lipophilicity; potential surfactant or membrane-interaction studies
N,N′-Bis(2,5-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide N2,N7-bis(2,5-dimethylphenyl)sulfonamide Oxo 555.0 Rigid aromatic substituents; possible use in optoelectronics
Hybrid Fluorene-Fullerene Triad (C60(>DPAF-C18)(>CPAF-C2M)) Fullerene and diphenylaminofluorenyl groups Dioctadecyl and dimethoxyethyl >1000 Photovoltaic applications; light-harvesting materials

Key Comparative Insights

Substituent-Driven Solubility :

  • The target compound’s 2-methoxyethyl groups provide intermediate polarity, balancing solubility in organic and aqueous media better than the fully hydrophobic didecyl () or tetramethyl () analogs .
  • In contrast, the tetramethyl derivative () exhibits lower solubility, limiting its utility in solution-phase applications.

Phenylhydrazono-substituted analogs () may exhibit redshifted UV-Vis absorption due to extended conjugation, a property leveraged in optoelectronic materials .

Bioactivity Potential: Fluorene sulfonamides in demonstrated anti-hepatitis activity, suggesting that the target compound’s sulfonamide groups could facilitate interactions with biological targets such as enzymes or receptors . The didecyl derivative () may exhibit membrane-disruptive behavior due to its long alkyl chains, a trait less relevant to the target compound .

Materials Science Applications :

  • Fullerene-fluorene hybrids () highlight the adaptability of fluorene cores in photovoltaics, though the target compound’s sulfonamide groups may favor pharmaceutical over materials applications .
  • Derivatives with aromatic substituents (e.g., ) are more suited for optoelectronics due to their rigid, planar structures .

Research Findings and Implications

  • Synthetic Challenges : The incorporation of 2-methoxyethyl groups requires precise control over reaction conditions to avoid ether cleavage, a common issue in alkoxy-substituted sulfonamides .
  • Thermal Stability : Compared to alkyl-substituted analogs, the target compound’s ether linkages may reduce thermal stability, necessitating low-temperature storage .

Biological Activity

The compound “9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” is a derivative of fluorene and hydrazine that has garnered attention for its potential biological activities. Compounds with similar structures often exhibit a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Fluorene backbone
  • Functional Groups :
    • Dimethylhydrazinylidene moiety
    • Bis(2-methoxyethyl) substituents
    • Disulfonamide groups

This unique combination of functional groups is believed to contribute to its biological activity.

Anticancer Activity

  • Mechanism of Action :
    • Compounds with sulfonamide groups have been shown to inhibit carbonic anhydrase, which is involved in tumor growth and metastasis.
    • The hydrazine moiety may contribute to DNA intercalation or reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells.
  • Case Studies :
    • A study on similar sulfonamide derivatives indicated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 20 µM depending on the specific derivative used.

Antimicrobial Activity

  • In Vitro Studies :
    • Similar compounds have demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis.
  • Research Findings :
    • A recent study found that sulfonamide derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

  • Biological Assays :
    • Compounds with hydrazine and sulfonamide functionalities have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • In animal models, these compounds showed a reduction in paw edema, indicating potential anti-inflammatory effects.

Summary of Biological Activities

Activity TypeMechanism of ActionExample Findings
AnticancerInhibition of carbonic anhydraseIC50: 5-20 µM against various cancer lines
AntimicrobialDisruption of cell wall synthesisMIC: 10 µg/mL against S. aureus and E. coli
Anti-inflammatoryInhibition of pro-inflammatory cytokinesReduced paw edema in animal models

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Compound ASulfonamideAnticancer
Compound BHydrazine derivativeAntimicrobial
Compound CFluorene-basedAnti-inflammatory

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